Stearic acid lauryldimethylamine salt
Description
Stearic acid lauryldimethylamine salt is a quaternary ammonium compound synthesized by reacting stearic acid (octadecanoic acid, C₁₈H₃₆O₂) with lauryldimethylamine (C₁₂H₂₇N(CH₃)₂). This salt combines the hydrophobic stearic acid chain with the cationic lauryldimethylamine group, making it a surfactant or emulsifier. Such compounds are widely used in industrial formulations, cosmetics, and pharmaceuticals due to their amphiphilic properties .
Stearic acid itself is a saturated fatty acid derived from animal or vegetable fats, often containing palmitic acid (C₁₆H₃₂O₂) as a minor component . Its salts are valued for their stability, solubility modulation, and surface-active behavior.
Properties
CAS No. |
70715-12-7 |
|---|---|
Molecular Formula |
C32H67NO2 |
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N,N-dimethyldodecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2-17H2,1H3,(H,19,20);4-14H2,1-3H3 |
InChI Key |
PTFXSPOKTOSTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid lauryldimethylamine salt typically involves the neutralization reaction between stearic acid and lauryldimethylamine. The reaction can be carried out in an organic solvent or in an aqueous medium. The general reaction is as follows:
C18H36O2+C14H31N(CH3)2→C18H35O2N(CH3)2C14H31
Industrial Production Methods
Industrial production of this compound often involves the use of high-concentration anionic or nonionic surfactants to aid the intercalation process. The reaction is typically conducted at elevated temperatures with the reactants in a suspension or emulsion form . This method is convenient, economical, and environmentally friendly as it employs readily available reagents and water as the medium.
Chemical Reactions Analysis
Types of Reactions
Stearic acid lauryldimethylamine salt can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Stearic acid lauryldimethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in the formulation of topical creams and ointments due to its skin-protectant properties.
Industry: Applied in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of stearic acid lauryldimethylamine salt involves its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares stearic acid lauryldimethylamine salt with structurally related stearic acid derivatives and amine-based salts:
| Compound | Chemical Formula | Key Functional Groups | Primary Applications |
|---|---|---|---|
| This compound | C₃₀H₆₂NO₂⁺X⁻ | Quaternary ammonium, stearate | Surfactants, emulsifiers, antimicrobial agents |
| Zinc stearate | Zn(C₁₈H₃₅O₂)₂ | Metal carboxylate | Lubricant, release agent in plastics |
| Glyceryl stearate | C₂₁H₄₂O₄ | Monoester of glycerol and stearic acid | Cosmetic emollient, stabilizer |
| Stearoyl chloride | C₁₈H₃₅ClO | Acyl chloride | Intermediate in organic synthesis |
| Calcium stearate | Ca(C₁₈H₃₅O₂)₂ | Metal carboxylate | Plastic stabilizer, waterproofing agent |
Key Observations :
- Cationic vs. Anionic Behavior : this compound is cationic due to its quaternary ammonium group, whereas zinc stearate and calcium stearate are anionic metal carboxylates. This difference impacts their compatibility with other ingredients (e.g., cationic surfactants are less compatible with anionic polymers) .
- Solubility: The lauryldimethylamine salt exhibits better solubility in polar solvents compared to hydrophobic metal stearates like zinc stearate, which are primarily dispersible in nonpolar media .
- Antimicrobial Activity : Quaternary ammonium salts (e.g., lauryldimethylamine derivatives) often display antimicrobial properties, unlike neutral esters like glyceryl stearate .
Regulatory and Certification Considerations
- ISCC PLUS Certification : Stearic acid salts (e.g., calcium stearate) require explicit specification of the cation for certification. Only the stearic acid portion derived from certified sources is recognized .
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